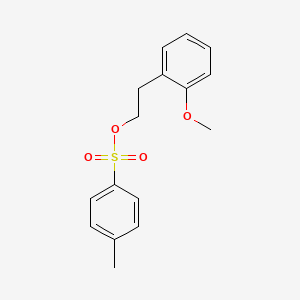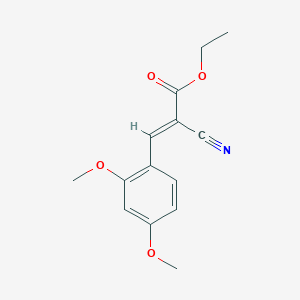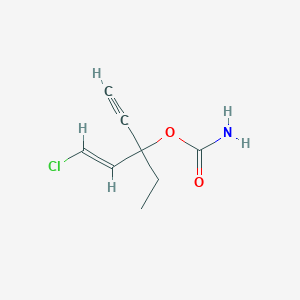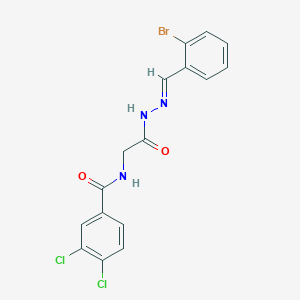
2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H18O4S. It is known for its role as an intermediate in organic synthesis and is often used in various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(2-Methoxyphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(2-Methoxyphenyl)ethanol+4-methylbenzenesulfonyl chloride→2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 2-(2-Methoxyphenyl)ethanol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced under specific conditions to yield different products depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, thioethers, or amines.
Hydrolysis: 2-(2-Methoxyphenyl)ethanol and 4-methylbenzenesulfonic acid.
Reduction: Various alcohols or hydrocarbons, depending on the specific conditions.
Scientific Research Applications
2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms where it can act as a substrate or inhibitor.
Medicine: Potential use in drug development due to its ability to modify biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate exerts its effects is largely dependent on the specific reaction it is involved in. Generally, the sulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The methoxyphenyl group can participate in various interactions due to its electron-donating properties, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)ethyl 4-chlorobenzenesulfonate
- 2-(2-Methoxyphenyl)ethyl 4-nitrobenzenesulfonate
- 2-(2-Methoxyphenyl)ethyl 4-methoxybenzenesulfonate
Uniqueness
Compared to similar compounds, 2-(2-Methoxyphenyl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methyl group on the benzenesulfonate moiety, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in reaction rates and product distributions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C16H18O4S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-13-7-9-15(10-8-13)21(17,18)20-12-11-14-5-3-4-6-16(14)19-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
QHCUWTRWPVJTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12010522.png)




![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010539.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12010542.png)

![5-(4-methoxyphenyl)-4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010550.png)
![(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B12010556.png)
